![molecular formula C26H26N2O3 B3903889 1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B3903889.png)
1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The chemical compound is commonly referred to as BPP and has a molecular weight of 491.58 g/mol.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, studies have suggested that the compound may work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine has a range of biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been found to have analgesic properties, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. Moreover, the compound has been found to have anticonvulsant properties, which may be due to its ability to modulate the activity of certain ion channels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. It has also been extensively studied, and its potential pharmacological properties have been well documented. However, the compound also has some limitations for lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy in certain conditions.
Orientations Futures
There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine. One area of research could focus on the compound's potential use in the treatment of anxiety and depression. Another area of research could focus on its potential use in cancer treatment. Moreover, future research could aim to better understand the compound's mechanism of action and to design experiments to test its efficacy in different conditions. Overall, 1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine has significant potential for pharmacological research and may have important therapeutic applications.
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential pharmacological properties. The chemical compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. Moreover, the compound has been found to have potential anticancer properties and has been studied for its use in cancer treatment.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-20-6-5-9-24(18-20)31-19-25(29)27-14-16-28(17-15-27)26(30)23-12-10-22(11-13-23)21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJRKVSQHJNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



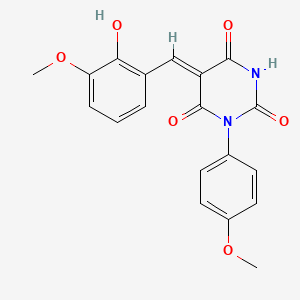

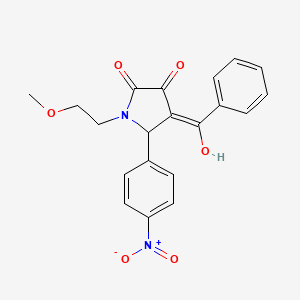
![N-(2-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B3903815.png)
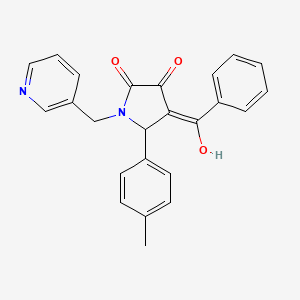
![3-chloro-N-(2-(5-methyl-2-furyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3903835.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903855.png)
![2-[({2-[(1H-benzimidazol-2-ylmethyl)thio]-1,3-benzothiazol-6-yl}amino)carbonyl]benzoic acid](/img/structure/B3903865.png)
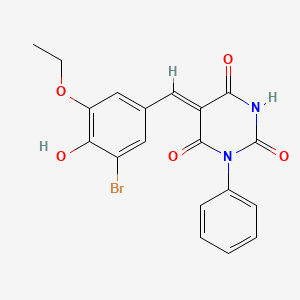

![1-(1,3-benzodioxol-5-yl)-3-[(2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3903897.png)
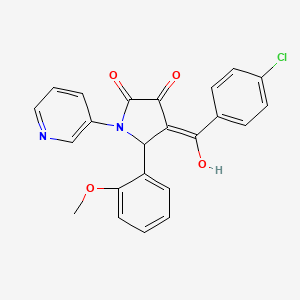

![ethyl 2-(4,5-dimethoxy-2-nitrobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903904.png)